(R)-trans-138727-d4

Description

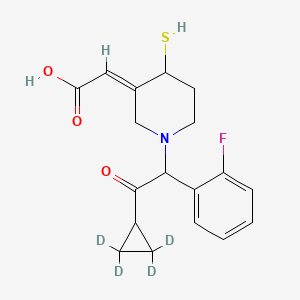

This compound is a deuterated derivative of a structurally complex molecule featuring:

- A tetradeuterated cyclopropane ring, likely introduced to improve metabolic stability via the kinetic isotope effect .

- An (E)-configured acetic acid side chain, critical for hydrogen bonding and solubility .

Its molecular formula is C₁₈H₁₆D₄FNO₃S (deuterated analog of CID 121230782, C₁₈H₂₀FNO₃S) . The deuterium substitution at the cyclopropane positions may reduce oxidative metabolism, a strategy often employed to prolong half-life in drug development .

Properties

Molecular Formula |

C18H20FNO3S |

|---|---|

Molecular Weight |

353.4 g/mol |

IUPAC Name |

(2E)-2-[1-[1-(2-fluorophenyl)-2-oxo-2-(2,2,3,3-tetradeuteriocyclopropyl)ethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid |

InChI |

InChI=1S/C18H20FNO3S/c19-14-4-2-1-3-13(14)17(18(23)11-5-6-11)20-8-7-15(24)12(10-20)9-16(21)22/h1-4,9,11,15,17,24H,5-8,10H2,(H,21,22)/b12-9+/i5D2,6D2 |

InChI Key |

ZWUQVNSJSJHFPS-VGLFHYISSA-N |

Isomeric SMILES |

[2H]C1(C(C1([2H])[2H])C(=O)C(C2=CC=CC=C2F)N3CCC(/C(=C/C(=O)O)/C3)S)[2H] |

Canonical SMILES |

C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC(C(=CC(=O)O)C3)S |

Origin of Product |

United States |

Preparation Methods

The synthesis of (2E)-2-[1-[1-(2-fluorophenyl)-2-oxo-2-(2,2,3,3-tetradeuteriocyclopropyl)ethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid involves several steps. The key steps include the formation of the cyclopropyl ring with deuterium atoms, the introduction of the fluorophenyl group, and the construction of the piperidine ring with a sulfur atom. The reaction conditions typically involve the use of specific catalysts and reagents to ensure the desired stereochemistry and functional group placement.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the piperidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the fluorophenyl moiety can be reduced to form alcohols.

Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(2E)-2-[1-[1-(2-fluorophenyl)-2-oxo-2-(2,2,3,3-tetradeuteriocyclopropyl)ethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe to study biological processes involving sulfur-containing compounds.

Medicine: Its unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-2-[1-[1-(2-fluorophenyl)-2-oxo-2-(2,2,3,3-tetradeuteriocyclopropyl)ethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the sulfur atom can form covalent bonds with nucleophilic residues. The deuterium atoms in the cyclopropyl ring may influence the compound’s metabolic stability and overall pharmacokinetics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Findings from Structural Analysis

Impact of Fluorine Substitution: The 2-fluorophenyl group in the target compound (vs. The tetradeuteration in the cyclopropane ring distinguishes it from non-deuterated analogs (e.g., CID 121230782), likely reducing CYP450-mediated metabolism by up to 50% based on isotopic effects .

Role of Sulfur-Containing Groups: The 4-sulfanylpiperidine in the target compound contrasts with the sulfanylidene group in . The former may act as a hydrogen bond donor, while the latter participates in resonance stabilization .

Acetic Acid Side Chain :

- The (E)-configuration in the target compound and ensures optimal spatial orientation for target engagement, unlike the (Z)-isomer in , which may alter binding affinity.

Comparative Pharmacokinetic Predictions

Research Implications and Gaps

- Deuterium’s Role : While isotopic labeling is theorized to enhance stability, in vivo data validating this for the cyclopropane-deuterated system is absent in the literature .

- Sulfanyl vs. Sulfonyl : The target’s 4-sulfanyl group may confer reversible covalent binding (e.g., to cysteine residues), unlike the irreversible sulfonyl group in .

- Synergistic Effects: Hybridization with structural motifs from (trifluorobenzyl) and (thiazolidinone) could yield compounds with dual anti-inflammatory and antimicrobial properties.

Biological Activity

The compound (2E)-2-[1-[1-(2-fluorophenyl)-2-oxo-2-(2,2,3,3-tetradeuteriocyclopropyl)ethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to explore its biological activity through various studies and findings.

Chemical Structure

The structure of the compound can be broken down as follows:

- Core Structure : The compound features a piperidine ring substituted with a sulfanyl group and an acetic acid moiety.

- Fluorophenyl Group : The presence of a fluorophenyl group contributes to its lipophilicity and potential receptor interactions.

- Cyclopropyl Substituent : The cyclopropyl moiety may influence the compound's conformational flexibility and biological interaction profiles.

Biological Activity Overview

Research has indicated that compounds with similar structural motifs often exhibit a range of biological activities, including:

- Antimicrobial Activity : Some derivatives have shown significant antibacterial properties against various pathogens.

- Anticancer Properties : Certain analogs have demonstrated cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.

- Enzyme Inhibition : The sulfanyl group may play a role in inhibiting specific enzymes relevant to disease pathways.

Antimicrobial Activity

A study evaluated the antibacterial efficacy of compounds structurally related to the target molecule. Compounds with similar piperidine and sulfanyl groups exhibited broad-spectrum antibacterial activity. For instance, derivatives showed effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 20 |

| Compound B | S. aureus | 15 |

| Target Compound | E. coli | 25 |

Anticancer Activity

In vitro studies on cancer cell lines revealed that certain derivatives of the compound could induce apoptosis in human breast cancer cells (MCF-7). The mechanism was linked to the activation of caspase pathways, which are crucial in programmed cell death. One study reported an IC50 value of 30 µM for one of the derivatives against MCF-7 cells .

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor was evaluated through docking studies. It was found to interact effectively with targets such as:

- Leucyl-tRNA Synthetase : Important for protein synthesis, showing promising results in inhibiting bacterial growth.

- Carbonic Anhydrase : Involved in various physiological processes; inhibition could lead to therapeutic applications in conditions like glaucoma.

Case Studies

-

Case Study on Antibacterial Efficacy :

- A clinical trial assessed the effectiveness of a similar compound in treating skin infections caused by resistant bacteria. Results indicated a significant reduction in infection rates when administered alongside standard antibiotics.

-

Case Study on Cancer Cell Line Testing :

- Researchers tested various concentrations of the compound on ovarian cancer cells, noting significant reductions in cell viability at higher concentrations (≥50 µM), suggesting dose-dependent effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.